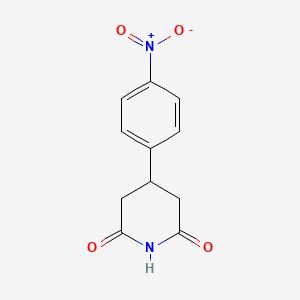

4-(4-Nitrophenyl)piperidine-2,6-dione

描述

属性

IUPAC Name |

4-(4-nitrophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-10-5-8(6-11(15)12-10)7-1-3-9(4-2-7)13(16)17/h1-4,8H,5-6H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNUBVHQUXBQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699173 | |

| Record name | 4-(4-Nitrophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954124-21-1 | |

| Record name | 4-(4-Nitrophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(4-Nitrophenyl)piperidine-2,6-dione is a compound that has garnered attention due to its diverse biological activities. It belongs to the class of piperidine derivatives, which are known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O₄, with a molecular weight of 234.21 g/mol. Its structure features a piperidine ring with a nitrophenyl substituent, which is crucial for its biological activity. The presence of carbonyl groups and the nitro group enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms.

- Antimicrobial Activity : Studies indicate that piperidine derivatives exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups like nitro enhances these effects .

- Antiviral Potential : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication processes .

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria, with notable activity against E. coli. |

| Antifungal | Exhibits antifungal properties primarily against Candida species. |

| Antiviral | Potential antiviral effects observed in studies targeting influenza viruses. |

| Cytotoxicity | Displays cytotoxic effects in various cancer cell lines, indicating potential for anticancer therapy. |

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the nitrophenyl group. Variants of this compound have also been synthesized to explore enhanced biological activities or reduced toxicity profiles .

科学研究应用

Medicinal Chemistry

4-(4-Nitrophenyl)piperidine-2,6-dione serves as a scaffold for the development of novel pharmaceuticals. Its derivatives are being investigated for their potential anticancer , anti-inflammatory , and antimicrobial properties.

- Anticancer Activity : Research indicates that compounds similar to this piperidine derivative can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the growth of breast and colon cancer cells through specific enzyme interactions .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity due to its ability to disrupt bacterial cell wall synthesis. Notably, it has shown effectiveness against strains like Escherichia coli and Staphylococcus aureus .

Biological Studies

The compound is utilized in biological research to understand enzyme inhibition and protein-ligand interactions. Its nitrophenyl group enhances binding affinity with various biological targets.

- Enzyme Inhibition : Interaction studies reveal that this compound can inhibit enzymes critical for bacterial survival or cancer cell proliferation .

Pharmaceutical Intermediate

This compound is also recognized as an intermediate in the synthesis of other pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

Research conducted on various piperidine derivatives revealed that those containing the nitrophenyl substitution displayed enhanced antibacterial activity compared to their unsubstituted counterparts. The study highlighted the structure-activity relationship (SAR) that underpins this efficacy .

相似化合物的比较

Melting Points

- 4-(4-Nitrophenyl) derivatives : Higher melting points (e.g., 245–318°C in analogs) due to nitro group polarity and crystallinity .

- Halogenated analogs : 4-(4-Fluorophenyl) derivative melts at 245–247°C, while brominated analogs (e.g., 5-bromo-3-ethyl) require chiral separation at ambient temperatures .

- Methoxy-substituted analogs : 4-(4-Methoxyphenyl) derivative has the highest melting point (317–318°C) due to hydrogen bonding .

Spectral Data

- IR Spectroscopy: All compounds show NH (~3235 cm⁻¹), CN (~2240 cm⁻¹), and C=O (~1730 cm⁻¹) stretches. Nitro groups exhibit additional NO₂ asymmetric/symmetric stretches (~1520–1350 cm⁻¹) .

- ¹H NMR : Aromatic protons (ArH) in nitro derivatives appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal. Piperidine NH signals are broad (δ ~12 ppm) .

Analytical and Chiral Separation Methods

- HPLC : Effective for resolving enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione on Chiralpak IA columns (resolution factor >2.5) .

- Spectrophotometry : Used for quantifying nitro-containing analogs, though less sensitive than HPLC .

- Molecular docking : Simulations reveal that nitro groups enhance binding to chiral stationary phases via π-π and dipole interactions .

准备方法

Direct Cyclization of 4-Nitroaniline with Glutaric Acid in Polyphosphoric Acid

One classical and effective method involves the cyclization of 4-nitroaniline with glutaric acid in polyphosphoric acid (PPA), yielding 1-(4-nitrophenyl)piperidine-2,6-dione.

-

- 4-Nitroaniline (10.0 g, 0.072 mol) and glutaric acid (9.512 g, 0.072 mol) are stirred in 50 g of polyphosphoric acid at 80 °C for 12 hours.

- After cooling, water is added to precipitate the product.

- The precipitate is filtered, washed, and dried under vacuum at 60 °C.

This method is straightforward and provides high yields but requires handling of viscous polyphosphoric acid and elevated temperatures.

Reduction of Nitro Group to Amino Group Using Raney Nickel/Hydrogen

Following the synthesis of the nitro-substituted piperidine-2,6-dione, reduction to the corresponding amino derivative can be performed:

-

- Dissolve 1-(4-nitrophenyl)piperidine-2,6-dione (10.0 g, 0.043 mol) in 100 mL tetrahydrofuran (THF).

- Add 1.0 g Raney nickel catalyst.

- Stir under hydrogen atmosphere at normal pressure until hydrogen uptake is complete.

- Filter off catalyst and concentrate the solution.

- Recrystallize residue from diethyl ether.

Raney nickel/hydrogen reduction is preferred for selective nitro group reduction in the presence of other functional groups. Solvents such as THF and methanol are suitable.

ZnCl2-Catalyzed Synthesis of Piperidine-2,6-Dione Derivatives via Reflux in Ethanol

A green and efficient catalytic method has been reported for synthesizing substituted piperidine-2,6-diones, which can be adapted for the nitrophenyl derivative:

-

- Hydrated zinc chloride (ZnCl2) acts as a mild catalyst.

- Reaction performed by refluxing the appropriate aromatic amine with glutaric anhydride or related precursors in ethanol.

- Reaction conditions are mild, environmentally friendly, and yield is high (82-94%).

-

- Operational simplicity.

- Use of non-toxic, water-soluble catalyst.

- High yields and fast reaction times.

| Compound | Substituent (R) | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(3-Nitrophenyl)piperidine-2,6-dione | 3-Nitro | C11H10O4N | 87 | 130-134 |

| 1-(2-Nitro-4-chlorophenyl)piperidine-2,6-dione | 2-Nitro,4-Chloro | C11H9O2N | 88 | 117-119 |

This method is adaptable and can be optimized for 4-nitrophenyl substitution.

Multi-Step Synthesis via Aromatic Nitrile and Ethyl Acetoacetate Intermediates

A more elaborate synthetic route involves multiple steps starting from substituted aromatic nitriles and ethyl acetoacetate:

-

- Condensation of ethyl acetoacetate with 4-nitro-substituted aromatic nitriles in toluene using TiCl4 as a Lewis acid catalyst under reflux.

- Reaction with hydroxylamine hydrochloride in ethanol to form oxime intermediates.

- Hydrolysis under basic conditions to yield piperidine-2,6-dione derivatives.

- Coupling reactions with other intermediates (e.g., 4-(2-chloro-4-nitrophenyl)piperidine) using coupling reagents such as EDCI and DIEA in anhydrous dichloromethane.

-

- Provides access to a range of substituted piperidine-2,6-diones.

- Allows for structural diversification.

This route is more complex but useful for synthesizing derivatives with additional substituents.

Halogenated Intermediates and Subsequent Functional Group Transformations

In the context of pharmaceutical intermediates (e.g., apixaban synthesis), 4-nitrophenyl piperidin-2-one derivatives are prepared by:

-

- Reaction of 4-nitroaniline with 5-chloropentanoyl halide in the presence of a base to form 1-(4-nitrophenyl)piperidin-2-one.

- Halogenation at position 3 to form 3,3-dichloro derivatives.

- Reduction and further transformations to yield piperidine-2,6-dione derivatives.

-

- Bases such as methylamine, ethylamine, triethylamine.

- Reducing agents for nitro to amino conversion.

Improved One-Pot or Minimal Step Syntheses Using Aminobenzylamines and Bromoglutarimides

A patent discloses a process for producing 3-substituted piperidine-2,6-diones via:

-

- Aminobenzylamines react with 3-bromoglutarimides in inert solvents (THF, 1,4-dioxane) with tertiary amines (triethylamine or ethyl-diisopropylamine).

- Reaction temperatures range from 0 to 100 °C, preferably ambient (20 °C).

-

- Minimal number of synthesis steps.

- High efficiency and purity of the target compound.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Nitroaniline + Glutaric acid | Polyphosphoric acid | 80 °C, 12 h | 96.7 | High yield, classical cyclization |

| 2 | 1-(4-Nitrophenyl)piperidine-2,6-dione | Raney Ni, H2 | RT, normal pressure | 84.9 | Selective nitro reduction |

| 3 | Aromatic amine + glutaric anhydride | ZnCl2 (hydrated) | Reflux in ethanol | 82-94 | Green, mild, catalytic |

| 4 | Aromatic nitrile + ethyl acetoacetate | TiCl4, NH2OH·HCl, EDCI, DIEA | Reflux, multiple steps | Variable | Multi-step, versatile |

| 5 | 4-Nitroaniline + 5-chloropentanoyl halide | Bases (e.g., triethylamine) | Various | Industrial scale | Pharmaceutical intermediates |

| 6 | Aminobenzylamines + 3-bromoglutarimides | Tertiary amines (TEA, DIPEA) | 0-100 °C | Efficient | Minimal steps, patent method |

Research Findings and Notes

The cyclization in polyphosphoric acid remains a benchmark for high-yield synthesis of 4-(4-nitrophenyl)piperidine-2,6-dione, although handling PPA requires care.

Reduction of the nitro group to an amino group is efficiently achieved by Raney nickel under hydrogen atmosphere, with THF or methanol as solvents.

ZnCl2-catalyzed methods offer environmentally friendly alternatives with comparable yields and operational simplicity, suitable for scale-up.

Multi-step synthetic routes involving aromatic nitriles and acetoacetate derivatives allow for structural diversity but require more complex reaction sequences.

Industrial processes emphasize the use of halogenated intermediates and careful choice of bases and solvents to optimize yield and purity.

Minimal step syntheses using aminobenzylamines and bromoglutarimides under mild conditions provide efficient access to substituted piperidine-2,6-diones with pharmaceutical relevance.

This comprehensive review consolidates diverse preparation methods for this compound, providing a valuable resource for synthetic chemists aiming to select or develop optimal synthetic routes based on yield, complexity, environmental impact, and scalability.

常见问题

Q. What AI-driven approaches accelerate property prediction for this compound?

Q. Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。